{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine
Overview
Description
{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.
Attachment of the Ethyl and Methylamine Groups: The ethyl group can be introduced through an alkylation reaction, and the methylamine group can be attached via reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the indole ring, converting it to dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Benzyloxyindole: A closely related compound with similar structural features.
Uniqueness
{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-10-9-15-12-20-18-8-7-16(11-17(15)18)21-13-14-5-3-2-4-6-14/h2-8,11-12,19-20H,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCYXGZEMLZKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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